An In-Depth Technical Guide to 2-Amino-N,3-dimethylbenzamide: Properties, Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-N,3-dimethylbenzamide: Properties, Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-N,3-dimethylbenzamide (CAS No. 870997-57-2), a key organic intermediate within the substituted anthranilamide class. This document details its core chemical and physical properties, elucidates its molecular and crystal structure, outlines established synthetic protocols, and discusses its significance as a precursor in the development of pharmaceuticals and agrochemicals. Spectroscopic characterization, safety protocols, and the broader biological context of anthranilamide derivatives are also examined. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this versatile chemical building block.
Part 1: Core Chemical Identity and Structural Elucidation
2-Amino-N,3-dimethylbenzamide is a substituted aromatic amide that serves as a valuable scaffold in synthetic chemistry. Its structure, featuring an amino group and an N-methylamide substituent ortho to a methyl group on a benzene ring, imparts specific reactivity and conformational properties that are crucial for its role as an intermediate.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 2-Amino-N,3-dimethylbenzamide is presented below. These data are critical for its handling, purification, and use in synthetic reactions.
| Property | Value | Reference(s) |
| CAS Number | 870997-57-2 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][4] |
| Molecular Weight | 164.21 g/mol | [4] |
| Appearance | Pale yellow to white solid | [3] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 309.75 °C (at 760 mmHg) | [1][3] |
| Density | 1.107 g/cm³ | [3] |
| IUPAC Name | 2-amino-N,3-dimethylbenzamide | [2] |
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms in 2-Amino-N,3-dimethylbenzamide has been determined through X-ray crystallography.[4] The analysis reveals a non-planar conformation where the amide group is twisted relative to the benzene ring.
The mean plane of the amide group (C-C(=O)N-C) forms a dihedral angle of 33.93° with the plane of the benzene ring.[4] This twisted geometry is a consequence of steric hindrance between the substituents and the optimization of intramolecular hydrogen bonding. The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond between the amine hydrogen and the amide oxygen.[4] In the solid state, molecules are further linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming distinct double-stranded chains.[4] This intricate network of hydrogen bonds dictates the crystal packing and influences physical properties such as melting point and solubility.
Part 2: Spectroscopic Characterization Profile
Predicted Spectroscopic Data
The following table summarizes the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
| Spectroscopy | Feature | Predicted Value / Observation | Rationale |
| ¹H NMR | Aromatic-H | δ 6.6-7.2 ppm (m, 3H) | Protons on the substituted benzene ring. |
| Amine-NH₂ | δ ~4.5-5.5 ppm (br s, 2H) | Broad singlet due to exchangeable protons of the primary amine. | |
| Amide-NH | δ ~7.8-8.2 ppm (br s, 1H) | Broad signal for the secondary amide proton, may show coupling to N-CH₃. | |
| N-CH₃ | δ ~2.8-3.0 ppm (d, 3H) | Doublet due to coupling with the amide N-H. | |
| Ar-CH₃ | δ ~2.1-2.3 ppm (s, 3H) | Singlet for the methyl group attached to the aromatic ring. | |
| ¹³C NMR | C=O (Amide) | δ ~168-172 ppm | Carbonyl carbon of the amide. |
| Aromatic-C | δ ~115-150 ppm | Six distinct signals for the carbons of the substituted benzene ring. | |
| N-CH₃ | δ ~26-28 ppm | Methyl carbon attached to the amide nitrogen. | |
| Ar-CH₃ | δ ~17-20 ppm | Methyl carbon attached to the aromatic ring. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (NH₂). |
| N-H Stretch | ~3300 cm⁻¹ (one band) | Stretching of the secondary amide (N-H). | |
| C=O Stretch | 1630-1660 cm⁻¹ | Strong absorption from the amide carbonyl group. | |
| Aromatic C=C | ~1600, ~1450 cm⁻¹ | Ring stretching vibrations. | |
| MS (EI) | [M]⁺ | m/z 164 | Molecular ion peak corresponding to the molecular weight. |
| Fragments | m/z 147, 133, 106 | Potential fragments from loss of -NH₃, -C(=O)NHCH₃, etc. |
Standardized Protocol for Spectroscopic Analysis
The following protocols are standard methodologies for acquiring high-quality spectroscopic data for organic compounds like 2-Amino-N,3-dimethylbenzamide.
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, allowing for better resolution.[5]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard one-pulse spectrum over a spectral width of 0-12 ppm.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum over a width of 0-220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol 2.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal and apply pressure.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Protocol 2.2.3: Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, use a direct insertion probe with Electron Ionization (EI). For less stable compounds, Electrospray Ionization (ESI) is preferable.
-
Data Acquisition (EI):
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 40-400 to ensure capture of the molecular ion and key fragments.
-
Part 3: Synthesis and Reactivity
2-Amino-N,3-dimethylbenzamide is a synthetic intermediate, and its preparation is a key step in more complex syntheses.
Synthesis Pathway
A common and efficient method for preparing 2-Amino-N,3-dimethylbenzamide involves the reaction of a substituted isatoic anhydride with methylamine.[4] Isatoic anhydrides are stable, crystalline solids that serve as effective precursors to anthranilamides. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the final product.
Experimental Protocol: Synthesis from Isatoic Anhydride [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-methylisatoic anhydride in a suitable solvent (e.g., water or a polar organic solvent).
-
Amine Addition: Slowly add an aqueous solution of methylamine to the suspension at room temperature. The reaction is typically exothermic.
-
Reaction Progression: Stir the mixture vigorously. The evolution of carbon dioxide gas will be observed as the reaction proceeds. Continue stirring until the gas evolution ceases and the starting material is fully consumed (monitor by TLC).
-
Workup and Isolation: Upon completion, the product may precipitate from the solution. If not, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless or pale yellow crystals.[4]
Chemical Reactivity
The reactivity of 2-Amino-N,3-dimethylbenzamide is governed by its three primary functional groups:
-
Aromatic Amine (-NH₂): This group is nucleophilic and can undergo typical reactions such as diazotization, acylation, and alkylation. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 4 and 6).
-
Aromatic Ring: The ring can be functionalized via electrophilic aromatic substitution. For example, chlorination with reagents like sulfuryl chloride can introduce a chlorine atom, a key step in the synthesis of certain insecticides.[7]
-
Amide (-C(=O)NH-): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Part 4: Applications and Biological Significance
The primary value of 2-Amino-N,3-dimethylbenzamide lies in its role as a versatile chemical building block.
Intermediate in Agrochemicals
The anthranilamide scaffold is central to a modern class of insecticides known as ryanodine receptor modulators.[8] While 2-Amino-N,3-dimethylbenzamide itself is not the active ingredient, its chlorinated analog, 2-amino-5-chloro-N,3-dimethylbenzamide , is a crucial intermediate in the industrial synthesis of Chlorantraniliprole .[9][10] Chlorantraniliprole is a potent, selective insecticide that controls a wide range of chewing pests. The synthesis of this analog underscores the industrial relevance of the parent compound's chemistry.
Precursor in Pharmaceutical Research
Substituted anthranilamides are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various biological interactions. They have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[4] The structural motifs present in 2-Amino-N,3-dimethylbenzamide make it an attractive starting point for the synthesis of new chemical entities in drug discovery programs.
Part 5: Safety and Handling
Proper handling of 2-Amino-N,3-dimethylbenzamide is essential to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed in accordance with its Safety Data Sheet (SDS).
GHS Hazard Classification
| Hazard Code | Statement | Class | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | GHS07 |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 |
| H335 | May cause respiratory irritation | STOT SE (Category 3) | GHS07 |
Source: PubChem[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Conclusion
2-Amino-N,3-dimethylbenzamide is a well-characterized organic compound whose importance extends beyond its fundamental chemical properties. Its specific structural arrangement, featuring a reactive amino group and a conformationally influential amide side chain, makes it a valuable intermediate. Its primary significance lies in its utility as a precursor in the multi-step synthesis of high-value commercial products, particularly next-generation insecticides. A thorough understanding of its structure, reactivity, and safety profile, as detailed in this guide, is crucial for its effective and safe application in research and development.
References
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National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16770689, 2-amino-N,3-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25157282, 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
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Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]
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Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
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Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
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